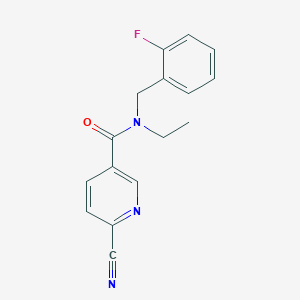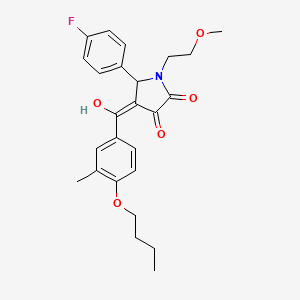
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the nicotinamide family and is commonly referred to as CEFN.
Wirkmechanismus
The mechanism of action of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by modulating the activity of various neurotransmitters and reducing oxidative stress. The anti-inflammatory and anti-cancer properties of the compound are believed to be due to its ability to inhibit the activity of various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine and acetylcholine in the brain. The compound has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide in lab experiments is its ability to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. The compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide. One potential direction is to study the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the compound's potential use in the treatment of various inflammatory and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and maximize efficacy.
Synthesemethoden
The synthesis of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide involves a series of chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with ethyl cyanoacetate to form ethyl N-(2-fluorobenzyl)cyanoacetate. This intermediate is then reacted with nicotinamide to form 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide. The overall yield of the synthesis process is about 60%.
Wissenschaftliche Forschungsanwendungen
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-cyano-N-ethyl-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-2-20(11-13-5-3-4-6-15(13)17)16(21)12-7-8-14(9-18)19-10-12/h3-8,10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCXUZAHGQHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)
![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)


![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)

![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)

![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

